2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group attached to an acetamide moiety, which is further linked to a pyrimidinone ring. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the core components. One common approach is to first synthesize the methoxyphenyl group and then introduce the acetamide and pyrimidinone functionalities through a series of reactions.
Synthesis of Methoxyphenyl Group: : This can be achieved by reacting 2-methoxybenzene with appropriate reagents to introduce the desired functional groups.
Introduction of Acetamide Group: : The acetamide group can be introduced by reacting the methoxyphenyl compound with acetic anhydride in the presence of a base.
Formation of Pyrimidinone Ring: : The pyrimidinone ring can be formed by cyclization reactions involving the appropriate precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can be used to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound has potential applications in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties may make it suitable for use in specialized applications, such as coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide include:
2-(2-Methoxyphenyl)ethylamine: : This compound shares the methoxyphenyl group but lacks the acetamide and pyrimidinone functionalities.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide: : This compound has the acetamide and pyrimidinone functionalities but lacks the methoxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the methoxyphenyl group with the acetamide and pyrimidinone functionalities. This combination provides a unique set of chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-13-6-3-2-5-12(13)11-14(19)16-8-10-18-9-4-7-17-15(18)20/h2-7,9H,8,10-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTOMRMEUZXXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCN2C=CC=NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.